Cas no 2408946-91-6 (rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate)
![rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2408946-91-6x500.png)
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate 化学的及び物理的性質
名前と識別子
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- EN300-7548440
- rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate
- 2408946-91-6
-
- インチ: 1S/C14H23N3O3/c1-14(2,3)20-13(19)16-11-7-10(8-12(11)18)9-17-6-4-5-15-17/h4-6,10-12,18H,7-9H2,1-3H3,(H,16,19)/t10?,11-,12-/m1/s1
- InChIKey: IBPYWSFQSMVKCW-PQDIPPBSSA-N
- SMILES: O[C@@H]1CC(CN2C=CC=N2)C[C@H]1NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 281.17394160g/mol
- 同位素质量: 281.17394160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 343
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 76.4Ų
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7548440-0.25g |
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate |
2408946-91-6 | 95.0% | 0.25g |
$933.0 | 2025-03-22 | |
Enamine | EN300-7548440-2.5g |
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate |
2408946-91-6 | 95.0% | 2.5g |
$1988.0 | 2025-03-22 | |
Enamine | EN300-7548440-0.05g |
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate |
2408946-91-6 | 95.0% | 0.05g |
$851.0 | 2025-03-22 | |
Enamine | EN300-7548440-0.1g |
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate |
2408946-91-6 | 95.0% | 0.1g |
$892.0 | 2025-03-22 | |
Enamine | EN300-7548440-5.0g |
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate |
2408946-91-6 | 95.0% | 5.0g |
$2940.0 | 2025-03-22 | |
Enamine | EN300-7548440-1.0g |
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate |
2408946-91-6 | 95.0% | 1.0g |
$1014.0 | 2025-03-22 | |
Enamine | EN300-7548440-10.0g |
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate |
2408946-91-6 | 95.0% | 10.0g |
$4360.0 | 2025-03-22 | |
Enamine | EN300-7548440-0.5g |
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate |
2408946-91-6 | 95.0% | 0.5g |
$974.0 | 2025-03-22 |
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate 関連文献
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamateに関する追加情報
Comprehensive Overview of rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate (CAS No. 2408946-91-6)
The compound rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate (CAS No. 2408946-91-6) is a chiral carbamate derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the cyclopentyl backbone and the pyrazole moiety, make it a versatile intermediate for drug discovery. Recent studies highlight its role in modulating biological targets, particularly in the development of kinase inhibitors and anti-inflammatory agents. The presence of the tert-butyl group enhances its stability, while the hydroxy functionality offers opportunities for further derivatization.
In the context of current trends, researchers are increasingly interested in chiral building blocks like rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate due to their applications in asymmetric synthesis. The compound's stereochemistry is critical for achieving high enantioselectivity in catalytic reactions, a topic frequently searched in academic and industrial forums. Additionally, its pyrazole ring aligns with the growing demand for heterocyclic compounds in medicinal chemistry, as evidenced by the surge in publications and patents featuring this scaffold.
From a synthetic perspective, CAS No. 2408946-91-6 is often explored for its carbamate protection strategy, which is pivotal in peptide and small-molecule synthesis. The tert-butyloxycarbonyl (Boc) group is a cornerstone in protecting amine functionalities, and its incorporation in this compound adds to its utility. Laboratories focusing on green chemistry are also investigating eco-friendly routes to synthesize such intermediates, addressing the demand for sustainable practices in chemical manufacturing.
The pharmacological relevance of rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate is underscored by its potential interactions with enzyme targets. For instance, the pyrazole moiety is known to bind to ATP sites in kinases, making it a valuable fragment in oncology research. This aligns with the rising interest in targeted therapies and precision medicine, as reflected in search engine queries and AI-driven literature analyses. The compound's hydroxycyclopentyl segment further contributes to its bioavailability, a key consideration in drug design.
Analytical characterization of CAS No. 2408946-91-6 typically involves advanced techniques such as NMR spectroscopy, HPLC, and mass spectrometry. These methods ensure the compound's purity and stereochemical integrity, which are critical for reproducible research outcomes. The growing adoption of machine learning in chemical analysis has also spurred interest in predictive models for such compounds, a trend visible in recent conference proceedings and open-access datasets.
In summary, rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate represents a multifaceted tool for modern chemistry. Its structural complexity, combined with its applicability in drug discovery and catalysis, positions it as a compound of enduring interest. As the scientific community continues to explore chiral auxiliaries and bioactive scaffolds, this molecule is poised to remain at the forefront of innovation.
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